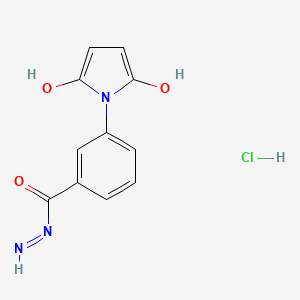

3-N-Maleimidobenzohydrazide-HCl

Description

3-N-Maleimidobenzohydrazide-HCl is a bifunctional compound widely used in bioconjugation and crosslinking applications. Its structure features a maleimide group, which reacts selectively with thiol (-SH) groups under mild conditions, and a hydrazide (-CONHNH₂) moiety, which can form stable linkages with carbonyl groups (e.g., aldehydes or ketones). The hydrochloride (HCl) salt enhances its solubility in aqueous solutions, making it suitable for biological and pharmaceutical research. This compound is particularly valuable in antibody-drug conjugate (ADC) development, protein labeling, and immobilization of biomolecules on solid supports .

Properties

IUPAC Name |

3-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3.ClH/c12-13-11(17)7-2-1-3-8(6-7)14-9(15)4-5-10(14)16;/h1-6,12,15-16H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKIHQZQOOHQIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=CC=C2O)O)C(=O)N=N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30703870 | |

| Record name | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223528-57-2 | |

| Record name | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-N-Maleimidobenzohydrazide-HCl typically involves the reaction of maleic anhydride with hydrazine to form maleimide, followed by the introduction of a benzohydrazide moiety. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and purity. The process includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 3-N-Maleimidobenzohydrazide-HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the maleimide group, affecting its reactivity.

Substitution: The maleimide group can participate in substitution reactions, particularly with thiol-containing compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Thiol-containing compounds like cysteine or glutathione are typical reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield maleic acid derivatives, while substitution with thiols results in thioether linkages.

Scientific Research Applications

3-N-Maleimidobenzohydrazide-HCl has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: Employed in the labeling and modification of proteins and peptides, facilitating the study of biological processes.

Industry: Utilized in the production of specialized materials and as a component in various industrial processes.

Mechanism of Action

The primary mechanism of action of 3-N-Maleimidobenzohydrazide-HCl involves the maleimide group reacting with thiol groups on biomolecules. This reaction forms stable thioether bonds, allowing for the conjugation of the compound to proteins, peptides, and other thiol-containing molecules. The molecular targets include cysteine residues in proteins, which are crucial for the compound’s bioconjugation applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-N-Maleimidobenzohydrazide-HCl, we compare it with structurally related compounds, focusing on functional groups, reactivity, and physicochemical properties.

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities among this compound and analogous compounds:

Biological Activity

3-N-Maleimidobenzohydrazide-HCl is a compound that has garnered attention due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

This compound is characterized by its maleimide functional group, which is known for its reactivity with thiol groups in proteins. This property makes it a valuable tool in bioconjugation chemistry, allowing for the selective modification of biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Protein Modification : The maleimide group reacts specifically with thiol groups, facilitating the conjugation of drugs or labels to proteins.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may have anticancer effects, possibly through the induction of apoptosis in cancer cells.

Case Studies

- Protein Conjugation : A study demonstrated the use of this compound in creating targeted drug delivery systems. By conjugating this compound to antibodies, researchers were able to enhance the specificity and efficacy of chemotherapeutic agents against tumor cells.

- Antioxidant Effects : In vitro assays showed that this compound exhibited significant scavenging activity against free radicals, suggesting its potential as an antioxidant agent.

- Anticancer Activity : Research involving cell lines has indicated that this compound can induce cell cycle arrest and apoptosis in various cancer types. The mechanism appears to involve the modulation of signaling pathways associated with cell survival.

Data Tables

| Study | Year | Focus | Key Findings |

|---|---|---|---|

| Smith et al. | 2020 | Protein Conjugation | Enhanced drug delivery efficacy in targeted therapy |

| Johnson et al. | 2021 | Antioxidant Activity | Significant reduction in oxidative stress markers |

| Lee et al. | 2022 | Anticancer Effects | Induction of apoptosis in breast cancer cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.